3-(3,5-Dimethylbenzyl)piperidin-3-ol
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Overview
Description
3-(3,5-Dimethylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethylbenzyl group and a hydroxyl group at the third position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylbenzyl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or hydrogenation of pyridine derivatives.
Introduction of the 3,5-Dimethylbenzyl Group: This step involves the alkylation of the piperidine ring with 3,5-dimethylbenzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Types of Reactions:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated piperidine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3,5-Dimethylbenzyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
3-Benzylpiperidin-3-ol: Lacks the dimethyl substitution on the benzyl group.
3-(3-Methylbenzyl)piperidin-3-ol: Has only one methyl group on the benzyl ring.
3-(4-Methylbenzyl)piperidin-3-ol: The methyl group is positioned differently on the benzyl ring.
Uniqueness: 3-(3,5-Dimethylbenzyl)piperidin-3-ol is unique due to the specific substitution pattern on the benzyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-11-6-12(2)8-13(7-11)9-14(16)4-3-5-15-10-14/h6-8,15-16H,3-5,9-10H2,1-2H3 |
InChI Key |
HLIWCUSDMPNREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CCCNC2)O)C |
Origin of Product |
United States |
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